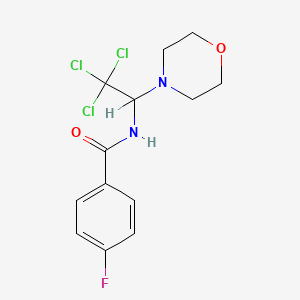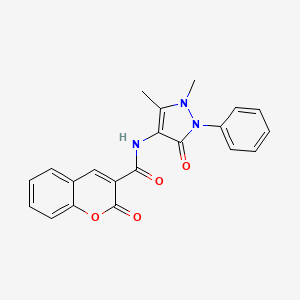
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of thiadiazole and urea functional groups
準備方法
Synthetic routes for 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea typically involve the reaction of 5-(isopropylthio)-1,3,4-thiadiazole-2-amine with 2-methoxyethyl isocyanate. Reaction conditions often include solvents like dichloromethane or toluene, with the reaction temperature maintained between 0°C to room temperature. Industrial production methods may scale this up, incorporating more efficient catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation
Undergoes oxidation reactions, forming sulfoxide or sulfone derivatives.
Reduction
Can be reduced to yield thiol derivatives.
Substitution
Capable of nucleophilic substitution reactions, particularly at the urea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction type, often resulting in modified thiadiazole or urea structures.
科学的研究の応用
1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has shown potential in multiple scientific research areas:
Chemistry
Used as an intermediate in the synthesis of complex organic molecules and agrochemicals.
Biology
Studied for its bioactive properties, including antimicrobial and antifungal activities.
Medicine
Investigated for potential therapeutic applications, such as anticancer and antiviral agents.
Industry
Utilized in the development of new materials and chemical processes, including catalysis and polymer science.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may inhibit or modulate enzyme activities, interact with cellular receptors, or disrupt cell membrane integrity. These interactions can lead to various biological responses, including cell death, growth inhibition, or metabolic changes.
類似化合物との比較
Compared to other thiadiazole- and urea-based compounds, 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is unique in its combination of functional groups, which may confer distinct physicochemical properties and biological activities. Similar compounds include:
1-(5-Methylthio-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
1-(5-Isopropylthio-1,3,4-thiadiazol-2-yl)-3-ethylurea
These related compounds differ in their alkyl or alkoxy substituents, leading to variations in reactivity and application potential.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S2/c1-6(2)16-9-13-12-8(17-9)11-7(14)10-4-5-15-3/h6H,4-5H2,1-3H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBIFYMLEDKUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2791518.png)
![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate](/img/structure/B2791519.png)
![2,5-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2791524.png)



![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)


![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)

![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)
